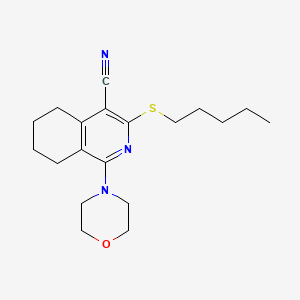![molecular formula C18H17I2N5O2 B11650271 5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with the chemical formula C₁₈H₁₇I₂N₅O₂ , is a fascinating member of the pyrazole family. Its full IUPAC name is quite a mouthful: 5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile . Let’s break it down:
5-amino-3: Refers to the amino group at position 5 on the pyrazole ring.
[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]: This part describes the substituents attached to the pyrazole ring. The “Z” configuration indicates that the cyano group and the diiodo-substituted phenyl group are on the same side of the double bond.
1-(2-hydroxyethyl): The hydroxyethyl group is attached at position 1.
1H-pyrazole-4-carbonitrile: The core pyrazole ring with a cyano group at position 4.
准备方法
The synthetic routes to this compound involve several steps, including cyclization reactions and functional group manipulations. Unfortunately, specific details on industrial production methods are scarce in the available literature. Researchers have explored various strategies, but further investigation is needed to optimize large-scale synthesis.
化学反应分析
Oxidation and Reduction: Depending on reaction conditions, this compound can undergo oxidation (e.g., conversion of the hydroxyethyl group to an aldehyde or carboxylic acid) or reduction (e.g., reduction of the cyano group to an amine).
Substitution Reactions: The cyano group can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents: Sodium cyanide (NaCN), iodine (I₂), and various reducing agents.
Major Products: The specific products depend on the reaction conditions. For example, reduction of the cyano group could yield an amino group.
科学研究应用
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in areas like cancer therapy or inflammation modulation.
Pesticides and Herbicides: The pyrazole scaffold is often used in agrochemicals due to its biological activity.
Photodynamic Therapy: Some derivatives exhibit photodynamic properties, making them interesting for cancer treatment.
作用机制
Molecular Targets: The compound likely interacts with cellular proteins or enzymes, affecting various pathways.
Pathways Involved: Further studies are needed to elucidate the precise mechanisms.
相似化合物的比较
Remember, research in this field is ongoing, and new insights may emerge
属性
分子式 |
C18H17I2N5O2 |
|---|---|
分子量 |
589.2 g/mol |
IUPAC 名称 |
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H17I2N5O2/c1-2-5-27-17-11(7-13(19)8-15(17)20)6-12(9-21)16-14(10-22)18(23)25(24-16)3-4-26/h6-8,26H,2-5,23H2,1H3/b12-6+ |
InChI 键 |
FPFFSBKBQPCZAZ-WUXMJOGZSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1I)I)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO |
规范 SMILES |
CCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11650189.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11650203.png)
![(6Z)-5-imino-6-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650212.png)

![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)

![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650240.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![(5E)-5-{3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650251.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11650254.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
